methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
Description
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-10-4-2-3-8-7-12-6-5-9(8)10/h2-4,12H,5-7H2,1H3,(H,13,14) |
InChI Key |
FAURJKZTWDABDM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC=CC2=C1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
General Synthetic Strategy
The synthesis generally follows a multi-step route involving:
- Generation of the tetrahydroisoquinoline intermediate or its derivatives.
- Introduction of the carbamate moiety via reaction with an appropriate carbamoylating agent, such as methyl chloroformate or methyl isocyanate.
- Use of bases to facilitate nucleophilic substitution.
- Control of pH and temperature to optimize yield and purity.
Detailed Synthetic Route from Physostigmine Derivatives (Patent CN1037443C and EP0581107A1)
A key industrially relevant method involves the preparation of carbamate derivatives from physostigmine or related intermediates, which are structurally related to tetrahydroisoquinoline derivatives.
Stepwise Process:
| Step | Description | Reagents & Conditions | Outcome / Notes |
|---|---|---|---|
| (a) Formation of Intermediate (Formula III) | Reaction of compound of Formula II (e.g., eseroline or physostigmine) with alkali (lithium alkylide or potassium tert-butoxide) in an ether solvent (e.g., tetrahydrofuran) at 0 to 30 °C. | n-Butyl lithium or potassium tert-butoxide in THF; pH adjusted to 9-10 with acetic acid or acetate buffer. | Formation of a reactive intermediate suitable for carbamoylation. |
| (b) Carbamoylation to form Formula V compound | Addition of carbamoylating agent such as methyl isocyanate or carbonyl diimidazole to the reaction mixture at 0 to 25 °C, maintaining pH 9-10. | Methyl isocyanate or carbonyl diimidazole; controlled temperature and pH. | Formation of carbamate intermediate. |
| (c) Amination to form final product (Formula I) | Acidification of the reaction mixture to pH 4.5-6.0 with acetic acid, followed by addition of 1,2,3,4-tetrahydroisoquinoline at -10 to 25 °C. | Acetic acid for pH adjustment; tetrahydroisoquinoline as nucleophile. | Formation of this compound with high yield. |
Reaction Conditions Summary:
- Solvent: Anhydrous tetrahydrofuran (THF) or other ethers (e.g., 1,2-dimethoxyethane, dioxane).
- Base: n-Butyl lithium or potassium tert-butoxide.
- Temperature: Typically 0 to 30 °C, with some steps at sub-zero temperatures (-20 °C) for better control.
- pH control: Critical for reaction progression; maintained between 8-13 in initial steps and acidified to 4.5-6 in final step.
- Purification: Silica gel chromatography and recrystallization (e.g., from methanol or cyclohexane).
Yields and Purity:
- Reported yields range from 70% to 90% depending on scale and exact conditions.
- Purity assessed by HPLC typically exceeds 98-99%.
- Scale-up demonstrated with consistent yields and purity (e.g., 321 g product at 99% purity with 84% yield).
Alternative Carbamate Formation via Methyl Chloroformate
Another common approach involves direct carbamoylation of the tetrahydroisoquinoline amine with methyl chloroformate in the presence of a base such as triethylamine or potassium carbonate:
- Reaction is performed in an organic solvent such as dichloromethane or ethyl acetate.
- Temperature is maintained at low to ambient (0 to 25 °C) to prevent side reactions.
- After reaction completion (monitored by TLC or HPLC), the product is isolated by extraction and purified by chromatography or recrystallization.
This method is widely used for carbamate synthesis but may require careful optimization to avoid over-carbamoylation or decomposition.
Data Table: Representative Reaction Conditions and Yields
| Method | Starting Material | Carbamoylating Agent | Base | Solvent | Temp (°C) | pH | Yield (%) | Purity (HPLC %) | Notes |
|---|---|---|---|---|---|---|---|---|---|
| Physostigmine route (Patent CN1037443C) | Physostigmine free base | Methyl isocyanate or carbonyl diimidazole | n-Butyl lithium or KOtBu | THF | 0 to 30 | 9-10 (carbamoylation), 4.5-6 (amination) | 84-90 | 98-99 | One-pot process, scalable |
| Direct carbamoylation | 1,2,3,4-Tetrahydroisoquinoline | Methyl chloroformate | Triethylamine or K2CO3 | DCM or EtOAc | 0 to 25 | Neutral to slightly basic | 70-85 | >95 | Requires purification |
| Mitsunobu protocol (Literature) | TIQ amino methyl ester | Phthalimide or CbzCl | Triphenylphosphine, DEAD | THF or dioxane | 0 to room temp | Neutral | 28 (overall) | Characterized by NMR | Multi-step, moderate yield |
Research Outcomes and Optimization Insights
- pH Control: Maintaining the reaction mixture at pH 9-10 during carbamoylation and lowering to 4.5-6 for amination is critical for high yield and purity.
- Temperature: Low temperatures (0 to 10 °C) during carbamoylation minimize side reactions, while amination tolerates a wider range (-10 to 25 °C).
- Base Selection: Lithium alkylides (n-butyl lithium) and potassium tert-butoxide are effective bases for generating reactive intermediates.
- Solvent Choice: Ether solvents, especially anhydrous tetrahydrofuran, provide optimal reaction media.
- One-Pot Synthesis: The method avoids isolation of intermediates, reducing time and cost, and improving overall yield.
- Purification: Silica gel chromatography followed by recrystallization ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including neuroprotective effects.
Mechanism of Action
The mechanism of action of methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects through modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs within the Tetrahydroisoquinoline Class
tert-Butyl N-(6-Chloro-1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
- Key features :
- Substituents: tert-butyl carbamate group, chlorine at position 5.
- Impact :
- Chlorine enhances electronegativity, influencing binding interactions in biological systems .
7,7'-Bis(trifluoromethyl)-1,2,3,4-tetrahydro-3,4'-biisoquinoline
- Key features: Substituents: Two trifluoromethyl (CF₃) groups on a biisoquinoline scaffold. Impact:
- CF₃ groups are strongly electron-withdrawing, enhancing chemical stability and altering pharmacokinetic properties.
- Synthesized via a cascade reaction with 40.5% yield, suggesting moderate efficiency under acidic conditions (TFA/DCM) .
Functional Analogs: Carbamates in Pharmaceuticals and Pesticides
Thiazol-5-ylmethyl Carbamates
- Example: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.
- Key features :
- Contrast : The target compound’s simpler structure lacks such complexity, favoring applications where minimal steric hindrance is advantageous.
Trimethacarb (Pesticide Carbamate)
- Key features: Substituents: Trimethylphenyl group. Application: Broad-spectrum insecticide. Contrast: Unlike the tetrahydroisoquinoline-based target compound, trimethacarb’s aromatic system prioritizes acetylcholinesterase inhibition in pests .
Comparative Data Table
*Molecular weight calculated based on trimethylphenyl methylcarbamate formula (C₁₁H₁₅NO₂).
Key Findings and Implications
Structural Modifications :
- Electron-withdrawing groups (e.g., CF₃) : Enhance stability but may reduce bioavailability due to increased lipophilicity .
- Steric bulk (e.g., tert-butyl) : Protects the carbamate group from enzymatic degradation, extending half-life .
Pharmacological vs. Pesticidal Applications: Tetrahydroisoquinoline derivatives (e.g., target compound) are prioritized in drug discovery for CNS targets. Pesticidal carbamates (e.g., trimethacarb) focus on acetylcholinesterase inhibition, requiring distinct substituents .
Synthesis Efficiency: The biisoquinoline derivative’s moderate yield (40.5%) highlights challenges in complex scaffold synthesis, whereas simpler carbamates like the target compound may offer scalability advantages .
Biological Activity
Methyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate (MTHQ) is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article examines the biological activity of MTHQ, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
MTHQ features a methyl carbamate functional group attached to the nitrogen atom of a tetrahydroisoquinoline structure. The compound's unique configuration contributes to its biological activity by influencing solubility and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Solubility | Soluble in water (as hydrochloride) |
| Structural Class | Tetrahydroisoquinoline derivative |
The biological activity of MTHQ is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in neurotransmitter metabolism, particularly through modulation of cholinergic signaling pathways. For instance, similar compounds have been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic transmission.
Structure-Activity Relationships (SAR)
The SAR analysis of MTHQ and related compounds indicates that modifications to the tetrahydroisoquinoline core significantly affect their biological potency and selectivity. For example:
- Substituents at the 5-position : Various substituents enhance inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis.
- Lipophilicity : Increased lipophilicity generally correlates with improved potency against microbial targets such as Mycobacterium tuberculosis (M. tb) due to enhanced membrane permeability .
Biological Activities
MTHQ and its analogs have demonstrated a range of biological activities:
- Neuroprotective Effects : Compounds similar to MTHQ have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases. These effects are often linked to the modulation of neurotransmitter systems.
- Antimicrobial Activity : Research has shown that THIQ derivatives exhibit inhibitory effects against M. tb, with certain structural modifications enhancing their efficacy . The minimum inhibitory concentrations (MICs) for selected compounds were recorded, highlighting their potential as anti-tubercular agents.
- Inhibition of Enzymatic Activity : Similar compounds have been reported as effective inhibitors of PNMT, showcasing their potential role in managing conditions related to catecholamine dysregulation .
Case Studies
Several studies have explored the pharmacological potential of MTHQ:
- A study on 5,8-disubstituted tetrahydroisoquinolines revealed that modifications at these positions led to significant improvements in anti-tubercular activity and selectivity profiles against M. tb ATP synthase .
- Research focusing on the inhibition patterns of THIQ derivatives indicated that specific structural features could enhance selectivity for target enzymes while maintaining potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
